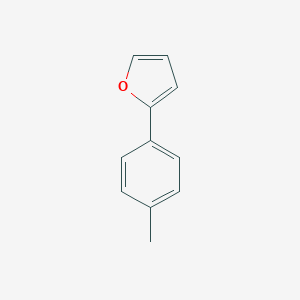

2-(4-Methylphenyl)furan

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCCVVARGOJARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464298 | |

| Record name | 2-(4-methylphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17113-32-5 | |

| Record name | 2-(4-Methylphenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17113-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The chemical and physical properties of 2-(4-Methylphenyl)furan are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C11H10O |

| Molecular Weight | 158.19 g/mol |

| Physical State | Not explicitly stated, but likely a solid or liquid at room temperature. |

| Solubility | Soluble in common organic solvents like acetone, ether, and alcohol. ijabbr.com |

Synthesis and Manufacturing

Several synthetic routes have been developed for the preparation of 2-(4-Methylphenyl)furan and its derivatives. These methods often involve the construction of the furan (B31954) ring from acyclic precursors or the modification of existing furan rings.

One notable method is the zinc-catalyzed cycloisomerization of 1-phenyl-4-(4-methylphenyl)butynone, which yields 2-(4-methylphenyl)-5-phenylfuran. nih.gov This reaction proceeds with first-order kinetics with respect to the zinc chloride catalyst concentration. nih.gov Another approach involves the reaction of sulfonium (B1226848) acylmethylides with other reagents to produce polysubstituted furans, such as dimethyl this compound-3,4-dicarboxylate. rsc.org

Furthermore, olefin cross-metathesis has been utilized as a flexible method for synthesizing 2,5-di- and 2,3,5-trisubstituted furans. pnas.org This strategy allows for the introduction of diverse aryl substituents onto the furan core. pnas.org Copper-catalyzed oxidative cyclization of aryl ketones with styrenes, using DMSO as both a solvent and an oxidant, also provides a pathway to multiaryl-substituted furans. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 2 4 Methylphenyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the 2-(4-Methylphenyl)furan molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the aromatic protons of the furan (B31954) and methylphenyl rings, as well as the methyl group protons.

Key proton signals are observed at the following chemical shifts (δ) in parts per million (ppm):

A singlet for the methyl protons (CH₃) appears around 2.33 ppm . rsc.org

The furan ring protons show distinct multiplets. The proton at the 5-position of the furan ring resonates around 6.56-6.57 ppm , while the proton at the 3-position appears at approximately 6.42-6.44 ppm . rsc.org The proton at the 4-position of the furan ring gives a signal between 7.41 and 7.42 ppm . rsc.org

The protons on the 4-methylphenyl ring exhibit a typical AA'BB' splitting pattern. The two protons ortho to the furan ring appear as a doublet around 7.56 ppm with a J-coupling constant of 8 Hz, while the two protons meta to the furan ring are observed as a doublet around 7.17 ppm , also with a J-coupling constant of 8 Hz. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Reference |

|---|---|---|---|---|

| CH₃ | 2.33 | s | - | rsc.org |

| H-3 (Furan) | 6.42-6.44 | m | - | rsc.org |

| H-5 (Furan) | 6.56-6.57 | m | - | rsc.org |

| H-4 (Furan) | 7.41-7.42 | m | - | rsc.org |

| Aromatic H (meta to furan) | 7.17 | d | 8 | rsc.org |

| Aromatic H (ortho to furan) | 7.56 | d | 8 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

The following table summarizes the key ¹³C NMR chemical shifts:

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| CH₃ | 21.3 | rsc.org |

| C-3 (Furan) | 105.5 | rsc.org |

| C-4 (Furan) | 111.9 | rsc.org |

| Aromatic CH (meta to furan) | 125.1 | rsc.org |

| Aromatic C (ipso- to furan) | 129.0 | rsc.org |

| Aromatic CH (ortho to furan) | 129.4 | rsc.org |

| Aromatic C (ipso- to methyl) | 133.0 | rsc.org |

| C-5 (Furan) | 142.4 | rsc.org |

| C-2 (Furan) | 153.0 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular weight of this compound is approximately 172.22 g/mol . While specific fragmentation data for the parent compound is not detailed in the provided search results, related structures often show fragmentation patterns involving the cleavage of the furan or methylphenyl rings.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in the molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations.

Key IR absorption bands for this compound and related structures include:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic and furan rings are observed in the range of 1600-1450 cm⁻¹. For instance, a derivative, dimethyl this compound-3,4-dicarboxylate, shows bands at 1621 and 1509 cm⁻¹. rsc.org

The C-O-C stretching of the furan ring usually occurs in the 1250-1020 cm⁻¹ region.

Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are typically found below 900 cm⁻¹. For example, a band at 822 cm⁻¹ is observed for a related furan derivative. rsc.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | >3000 | - |

| C=C Stretch (Aromatic/Furan) | 1600-1450 | rsc.org |

| C-O-C Stretch (Furan) | 1250-1020 | - |

| C-H Out-of-plane Bend | <900 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy measures the electronic transitions within the molecule. The conjugated π-system of this compound, comprising the furan and phenyl rings, gives rise to characteristic absorption bands in the UV region. While specific UV-Vis data for this compound is not explicitly available in the search results, related compounds such as N-(4-methylphenyl)furan-2-carboxamide show absorption maxima that can be influenced by solvent and substituents. The electronic absorption is a key parameter in studies involving the photophysical properties of such compounds. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, studies on closely related molecules, such as propyl furopyrimidine nucleoside, reveal details about their molecular geometry and packing in the crystal lattice. nih.gov For instance, the analysis of related furan derivatives often focuses on the planarity of the molecule and the dihedral angles between the aromatic rings. evitachem.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in analytical chemistry employed to determine the elemental composition of a sample. In the structural elucidation of a newly synthesized compound such as this compound, elemental analysis serves as a crucial verification step to confirm that the empirical formula of the product matches its theoretical composition. This is achieved by precisely measuring the mass percentages of the constituent elements, primarily carbon (C) and hydrogen (H), and in some cases, other elements like nitrogen (N) or sulfur (S), if present.

The molecular formula for this compound is C₁₁H₁₀O. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. These calculated values provide a benchmark against which the experimentally determined values are compared. A close correlation between the found and calculated percentages, typically within a narrow margin of ±0.4%, provides strong evidence for the purity and correct elemental makeup of the synthesized compound.

The table below outlines the calculated elemental composition for this compound. In a typical research setting, these values would be compared against the results obtained from an elemental analyzer.

Table 1: Calculated Elemental Composition of this compound (C₁₁H₁₀O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 83.59 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.37 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.12 |

| Total | 158.20 | 100.00 |

For illustrative purposes, research on related furan compounds demonstrates the practical application of this technique. For example, in the synthesis of N-[(2Z)-3-Hydroxy-2-(4-methylbenzoyl)-3-(4-methylphenyl)prop-2-enoyl]nicotinamide, the elemental analysis yielded: C, 71.21%; H, 5.63%; N, 4.15%, which were in close agreement with the calculated values of C, 71.43%; H, 5.35%; N, 4.12%. asianpubs.org This level of concordance between the experimental and theoretical data is considered a standard for confirming the successful synthesis and purity of a target molecule.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a chemical system. For a molecule like this compound, these calculations can elucidate the interplay between the furan and methylphenyl rings.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. materialsciencejournal.org

Applications of DFT extend to calculating a wide array of molecular properties. For instance, in studies of related furan derivatives, DFT computations are employed to analyze vibrational spectra, Mulliken atomic charge distribution, and the energies of molecular orbitals. researchgate.netbohrium.com These calculations are crucial for understanding the molecule's electronic distribution and stability. The optimization of the ground state geometry is a critical first step for all subsequent computational analyses, including the electronic property investigations. materialsciencejournal.orgnih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. researchgate.net These methods solve the Hartree-Fock equations, providing a foundational understanding of the electronic structure. While computationally more demanding than DFT, ab initio calculations, especially at higher levels of theory, can offer benchmark-quality results for molecular systems.

For furan and its derivatives, ab initio methods have been used to investigate reaction mechanisms and stereoselectivities, such as in Diels-Alder reactions. srce.hr These calculations locate transition states and estimate activation energies, providing a detailed picture of the reaction pathways. srce.hr Although often used for smaller systems, their application to this compound would yield a highly detailed wave function, serving as a basis for more advanced electronic property analysis.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation (XC) functional. materialsciencejournal.org

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the triple-zeta 6-311G(d,p), are commonly used for organic molecules. materialsciencejournal.orgnih.gov The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in planar ring systems like furan and benzene (B151609). For more precise calculations, diffuse functions (+) can be added to better represent the behavior of electrons far from the nucleus.

Exchange-Correlation Functionals: In DFT, the XC functional approximates the complex many-electron interactions. The B3LYP hybrid functional, which combines the exact exchange from Hartree-Fock theory with DFT exchange and correlation, is widely employed and has shown to provide results that are in good agreement with experimental data for a variety of organic molecules. materialsciencejournal.orgnih.govmjcce.org.mk The choice of functional is critical, as it directly influences the calculated electronic and structural properties.

The table below illustrates common combinations used in computational studies of related aromatic and heterocyclic compounds.

| Method | Functional | Basis Set | Typical Application |

| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies, HOMO-LUMO Analysis nih.gov |

| DFT | B3LYP | 6-311G(d,p) | Higher accuracy electronic properties, NBO Analysis materialsciencejournal.org |

| Ab Initio | RHF | 6-31G | Initial geometry optimization, reaction pathway analysis srce.hr |

| Ab Initio | MP2 | 6-31G | Inclusion of electron correlation for more accurate energies srce.hr |

Ab Initio Methods in Electronic Structure Calculations

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, various descriptors can be derived to quantify the electronic structure and predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgaimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the ionization potential, indicating the tendency to donate an electron. The LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. malayajournal.orgaimspress.com A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For compounds containing aromatic rings, the HOMO is often a π-orbital delocalized across the ring system, and the LUMO is a corresponding π*-antibonding orbital. malayajournal.org Analysis of the spatial distribution of these orbitals can predict the sites for electrophilic and nucleophilic attack.

The following table outlines the key parameters obtained from a typical FMO analysis.

| Parameter | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate an electron. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept an electron. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. malayajournal.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method is used to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govresearchgate.net

A typical NBO analysis output includes a table of significant donor-acceptor interactions and their stabilization energies, as illustrated conceptually below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C1-C2) | π* (C3-C4) | Value |

| π (Phenyl Ring) | π* (Furan Ring) | Value |

| LP (O) | π* (C-C) | Value |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de The MEP surface is typically mapped onto a constant electron density surface, where different colors represent varying electrostatic potential values. Red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-poor), prone to nucleophilic attack. Green denotes regions of neutral potential. malayajournal.org

For this compound, the MEP map would highlight specific reactive sites. The oxygen atom within the furan ring is expected to be the most electron-rich region, depicted in red, making it a primary site for electrophilic attack and hydrogen bonding interactions. mdpi.comresearchgate.net The π-electron systems of both the furan and the phenyl rings would also show negative potential, though likely less intense than the region around the oxygen atom. Conversely, the hydrogen atoms, particularly those on the furan ring and the methyl group, would exhibit a positive potential (blue), marking them as the most probable sites for nucleophilic interaction. malayajournal.org This visual representation of charge distribution is invaluable for understanding the molecule's intermolecular interactions and predicting its chemical behavior. mdpi.com

Table 1: Illustrative MEP Surface Values for this compound This table presents hypothetical data representative of what would be obtained from an MEP analysis.

| Molecular Region | Predicted Electrostatic Potential Range (a.u.) | Implied Reactivity |

|---|---|---|

| Furan Oxygen Atom | -0.075 to -0.050 | Strong Electrophilic Site |

| Phenyl Ring Face | -0.025 to -0.010 | Moderate Electrophilic Site |

| Furan Ring Face | -0.020 to -0.005 | Moderate Electrophilic Site |

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. scirp.org By partitioning the total electron population among the constituent atoms, it offers insights into the electronic structure and bonding characteristics. uni-muenchen.de However, it is known that the results can be highly dependent on the basis set used in the calculation, which is a key consideration for interpretation. uni-muenchen.de

In a Mulliken population analysis of this compound, the oxygen atom of the furan ring would be calculated to have the most significant negative charge, confirming its high electronegativity. The carbon atoms bonded to the oxygen would likely exhibit a positive charge. The carbon atoms of the phenyl ring and the methyl group would have varying, smaller charge values. This analysis complements the qualitative picture provided by MEP mapping, offering numerical data on charge localization that is useful for understanding the molecule's dipole moment and polarity. asianpubs.orgmjcce.org.mk

Table 2: Example Mulliken Atomic Charges for this compound This table shows hypothetical Mulliken charges calculated at the B3LYP/6-31G(d,p) level, for illustrative purposes.

| Atom | Hypothetical Mulliken Charge (e) |

|---|---|

| O (furan) | -0.550 |

| C (furan, adjacent to O) | +0.215 |

| C (phenyl, attached to furan) | +0.150 |

| C (methyl group) | -0.230 |

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. tandfonline.com Molecules with large β values are of significant interest for applications in optoelectronics and materials science. researchgate.net Computational chemistry allows for the prediction of β, guiding the synthesis of new NLO materials. The calculation involves determining the change in the molecule's dipole moment in the presence of an electric field. tandfonline.com

For this compound, the presence of an electron-donating methyl group on the phenyl ring, conjugated with the electron-rich furan ring, suggests potential for NLO activity. researchgate.net The molecule possesses a donor-π-acceptor-like structure, which is a common feature in NLO chromophores. Calculations would likely predict a non-zero first-order hyperpolarizability value, indicating that the compound could exhibit second-harmonic generation (SHG). The magnitude of the calculated β value would be compared to that of known NLO materials like urea (B33335) to assess its potential. researchgate.netresearchgate.net

Table 3: Predicted NLO Properties of this compound This table contains hypothetical data for illustrative purposes.

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 25.0 x 10⁻²⁴ | esu |

Computational Mechanistic Elucidation

Transition State Characterization and Reaction Pathway Modeling

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states (TS). wayne.edu A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for understanding how reactants are converted into products. scirp.org By modeling the potential energy surface, researchers can map out the entire reaction pathway, including any intermediates and transition states. arxiv.org

For a reaction involving this compound, such as its synthesis via a Suzuki coupling or an electrophilic substitution reaction on the furan ring, computational modeling could be employed. pku.edu.cn For example, in an electrophilic attack, calculations would locate the transition state structure (e.g., a sigma complex) and determine its energy, known as the activation energy. This allows for the comparison of different possible reaction pathways. For instance, it could be determined whether electrophilic attack is more favorable at the C2 or C5 position of the furan ring by comparing the activation energies of the respective transition states. pku.edu.cn

Prediction of Kinetic Parameters

Beyond mapping the reaction pathway, computational methods can predict key kinetic parameters. periodikos.com.br Using transition state theory, the activation energy (Ea) derived from the calculated potential energy surface can be used to estimate the reaction rate constant (k) via the Arrhenius equation. researchgate.net This allows for a quantitative prediction of how fast a reaction will proceed under given conditions.

For reactions of this compound, such as its oxidation or polymerization, kinetic modeling can provide valuable data. periodikos.com.brresearchgate.net By calculating the Gibbs free energy of activation (ΔG‡), which includes both enthalpic and entropic contributions, a more accurate prediction of the reaction rate can be made. wayne.edu This predictive capability is crucial for optimizing reaction conditions in synthetic chemistry and for understanding the compound's stability and degradation pathways. acs.org

Table 4: Hypothetical Kinetic Parameters for Electrophilic Bromination of this compound This table presents hypothetical data for a modeled reaction.

| Parameter | C2-Position Attack | C5-Position Attack | Unit |

|---|---|---|---|

| Activation Energy (Ea) | 15.2 | 18.5 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 16.0 | 19.3 | kcal/mol |

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and analysis. scispace.com Methods like Density Functional Theory (DFT) are commonly used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netresearchgate.net

For this compound, theoretical calculations can generate a predicted vibrational spectrum. The C-O-C stretching of the furan ring, the C=C stretching of both rings, and the C-H stretching of the methyl group would appear as characteristic peaks. scispace.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the assignment of experimental spectra. researchgate.net Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) corresponding to π→π* transitions within the conjugated system. mdpi.com

Table 5: Illustrative Theoretically Predicted Spectroscopic Data for this compound This table shows hypothetical data for illustrative purposes.

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| FT-IR | C-O-C stretch (furan) | 1075 cm⁻¹ |

| ¹H NMR | H (furan, C5 position) | δ 7.4 ppm |

| ¹³C NMR | C (phenyl, attached to furan) | δ 131.0 ppm |

Applications

Catalytic Cycloisomerization Approaches

Catalytic cycloisomerization reactions represent a powerful and direct approach to the furan core. These methods typically involve the use of transition metals to facilitate the intramolecular cyclization of appropriately functionalized acyclic precursors. Metals such as zinc, gold, palladium, ruthenium, and copper have all been successfully employed to catalyze the formation of substituted furans from precursors like alkynones and epoxyalkynes.

Zinc-Catalyzed Cycloisomerization of Alkynones

Zinc-catalyzed cycloisomerization provides an efficient method for synthesizing substituted furans from alkynones. Research has demonstrated that the 5-endo-dig cycloisomerization of 1,4-di- and 1,2,4-trisubstituted but-3-yn-1-ones proceeds in the presence of a catalytic amount of zinc chloride. nih.govacs.org This reaction typically occurs at room temperature in a solvent such as dichloromethane (B109758), affording 2,5-di- and 2,3,5-trisubstituted furans in high yields, generally ranging from 85% to 97%. nih.govacs.org

A key example of this methodology is the synthesis of 2-(4-methylphenyl)-5-phenylfuran from 1-phenyl-4-(4-methylphenyl)butynone. nih.govacs.org Kinetic studies of this specific reaction have revealed that the process follows first-order kinetics, with the rate being dependent on the concentration of the zinc chloride catalyst. nih.govacs.org This indicates a first-order cycloisomerization with respect to the catalyst concentration. nih.govacs.org The use of zinc catalysts is considered a relevant and effective process for producing bicyclic furopyrimidine nucleosides as well. nih.gov

| Starting Material (Alkynone) | Product (Furan) | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1,4-Diaryl-substituted but-3-yn-1-ones | 2,5-Diaryl-substituted furans | ZnCl₂ (10 mol %) | 85-97% | nih.govacs.org |

| 1-Phenyl-4-(4-methylphenyl)butynone | 2-(4-Methylphenyl)-5-phenylfuran | ZnCl₂ | Not specified | nih.govacs.org |

| Acetyl-protected 5-alkynyl-2'-deoxyuridines | Bicyclic furopyrimidine nucleosides | Zn₄(OCOCF₃)₆O | 85-86% | nih.gov |

Gold(I)-Catalyzed Cycloisomerization Reactions

Gold catalysts, particularly Au(I) complexes, have emerged as exceptionally versatile and powerful tools for furan synthesis due to their strong carbophilic character. beilstein-journals.org These catalysts effectively promote the cycloisomerization of a wide array of substrates under mild conditions, including allenyl ketones, enynes, diynes, alkynyl oxiranes, and γ-acyloxyalkynyl ketones. beilstein-journals.orgbeilstein-journals.org

The gold(I)-catalyzed transformation of γ-acyloxyalkynyl ketones into highly substituted furans is a notable example. beilstein-journals.org This reaction proceeds efficiently with low catalyst loadings (e.g., 2.5 mol % of triflimide (triphenylphosphine)gold(I)) and provides good to excellent yields (70-80%). beilstein-journals.orgbeilstein-journals.org Interestingly, the nature of the migrating acyloxy group (such as pivaloyl, benzoyl, or acetyl) does not appear to have a significant impact on the reaction's efficiency. beilstein-journals.org Gold catalysis can overcome limitations seen with other metals, offering a more general and rapid route to functionalized furans. beilstein-journals.org In some systems, gold nanoparticles supported on materials like TiO₂ can also catalyze the cycloisomerization of substrates such as conjugated allenones under very mild conditions. organic-chemistry.org

| Substrate Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| γ-Acyloxyalkynyl ketones | (Ph₃P)AuNTf₂ | Yields 70-80%; insensitive to the nature of the acyloxy group. | beilstein-journals.org |

| Allenyl ketones | Au(I) or Au(III) | Efficient cycloisomerization to furans. | beilstein-journals.org |

| 3-Alkyne-1,2-diols | (Ph₃P)AuCl / AgNTf₂ | Excellent yields with very low catalyst loading (0.05 mol %). | organic-chemistry.org |

| Conjugated allenones | Au nanoparticles on TiO₂ | Very mild conditions; catalyst can be recycled. | organic-chemistry.org |

Palladium-Catalyzed Furan Synthesis

Palladium catalysis offers several powerful strategies for the synthesis of aryl-substituted furans, including direct C-H arylation and various cross-coupling reactions. nih.govsemanticscholar.org A highly efficient method involves the palladium-catalyzed direct arylation of furan derivatives. For instance, methyl 5-(4-methylphenyl)furan-2-carboxylate has been synthesized in 60% yield via the reaction of 4-bromotoluene (B49008) with methyl 2-furoate using a Pd(PPh₃)₄ catalyst. doi.org

Another sophisticated approach is the palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides, which provides rapid access to 2,3,4-trisubstituted furans in a regioselective manner and in very good yields. organic-chemistry.org This method demonstrates broad substrate compatibility, tolerating various electron-donating and electron-withdrawing groups. organic-chemistry.org For related heterocyclic systems like benzofurans, palladium-catalyzed regioselective C-H arylation is a key tool. nih.gov For example, 2-arylbenzofurans can be produced from the reaction of benzofurans with triarylantimony difluorides, such as tri(p-methylphenyl)antimony difluoride, in the presence of a palladium catalyst. nih.gov Suzuki cross-coupling is another cornerstone of palladium catalysis used to form C-C bonds, enabling the synthesis of complex 2-arylbenzofuran derivatives in aqueous media. semanticscholar.orgmdpi.com

| Reaction Type | Example Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Direct Arylation | 4-Bromotoluene + Methyl 2-furoate | Methyl 5-(4-methylphenyl)furan-2-carboxylate | 60% | doi.org |

| Cascade Reaction | Aryloxy-enynes + Aryl halides | 2,3,4-Trisubstituted furans | Good to excellent | organic-chemistry.org |

| C-H Arylation | Benzofuran + Tri(p-methylphenyl)antimony difluoride | 2-(p-Methylphenyl)benzofuran | Moderate to high | nih.gov |

| Suzuki Coupling | 2-(4-Bromophenyl)benzofuran + Arylboronic acid | 2-(Biaryl)benzofuran derivatives | Good to excellent | semanticscholar.org |

Ruthenium-Catalyzed Cyclizations

Ruthenium catalysts are effective in promoting the cyclization of various precursors to form furan rings, often through novel reaction pathways. nih.govacs.org One established method is the cyclization of epoxyalkynes. The catalyst TpRuPPh₃(CH₃CN)₂Cl (where Tp = trispyrazolylborate) has been shown to efficiently effect the cyclization of terminal epoxyalkynes to furan derivatives in the presence of a base. nih.govacs.org This reaction is compatible with various oxygen and nitrogen functionalities within the substrate, although it has been noted to fail with disubstituted epoxyalkynes. nih.govacs.org

A distinct and atom-economical route involves a ruthenium-catalyzed [2 + 2 + 1] transfer oxygenative cyclization of α,ω-diynes using dimethyl sulfoxide (B87167) (DMSO) as the oxygen atom source. acs.org This process leads to the formation of bicyclic furans via a proposed ruthenacyclopentatriene intermediate under neutral conditions. acs.org Additionally, sequential one-pot reactions combining ruthenium and copper catalysis have been developed for the synthesis of symmetrical furans, where two molecules of an alkyne and an alcohol first react under ruthenium catalysis to form a dienyl ether, which is then cyclized by a copper(II) salt. hud.ac.uk

| Reaction Type | Substrate(s) | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Cyclization of Epoxyalkynes | Terminal epoxyalkynes | TpRuPPh₃(CH₃CN)₂Cl | Functionalized furans | nih.govacs.org |

| [2+2+1] Oxygenative Cyclization | α,ω-Diynes + DMSO | [CpRu(AN)₃]PF₆ | Bicyclic furans | acs.org |

| One-pot Sequential Catalysis | Alkynes + Alcohol | Ru catalyst then Cu(II) salt | Symmetrical furans | hud.ac.uk |

Copper-Catalyzed Cyclization Processes

Copper catalysis provides a cost-effective and versatile platform for synthesizing a wide range of substituted furans through various mechanistic pathways. organic-chemistry.orghud.ac.uk An oxidative cyclization of aryl ketones with styrenes, using copper as a catalyst and DMSO as both solvent and oxidant, yields multiaryl-substituted furans from readily available starting materials. organic-chemistry.org Another approach involves a one-pot synthesis of 2,5-disubstituted furans from β-chlorovinyl ketones in the presence of CuCl. organic-chemistry.org

Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides is a powerful method for accessing 2,5-disubstituted and 2,3,5-trisubstituted furans. hud.ac.uk Furthermore, copper catalysis is instrumental in the synthesis of related fused systems. For instance, the intramolecular dehydrogenative C–O bond formation to create furan-fused thienoacenes is effectively catalyzed by copper acetate (B1210297). acs.org One-pot, three-component reactions have also been developed; for example, a copper-catalyzed cascade reaction can produce furan-2-ylmethylboranes. rsc.org In some cases, copper can work in tandem with other metals, such as in a sequential ruthenium- and copper-catalyzed process to generate symmetrical furans. hud.ac.uk

| Reaction Type | Substrates | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Aryl ketones + Styrenes | Copper catalyst | Multiaryl-substituted furans | organic-chemistry.org |

| Intramolecular O-Vinylation | Ketones with vinyl bromides | Copper catalyst | 2,5-Disubstituted furans | hud.ac.uk |

| Dehydrogenative C-O Cyclization | 2-(Benzo[b]thiophen-2-yl)phenol derivatives | Cu(OAc)₂ | Furan-fused thienoacenes | acs.org |

| Three-Component Cascade | Knoevenagel condensation/enynone cyclization | Copper catalyst | Furan-2-ylmethylboranes | rsc.org |

Synthesis via Oxidation and Dehydration Pathways

Beyond metal-catalyzed cycloisomerizations, furans can be synthesized through classical and modern oxidation and dehydration sequences. The Paal-Knorr synthesis is a foundational method that involves the dehydration of 1,4-dicarbonyl compounds, often using an agent like phosphorus pentoxide (P₂O₅), to form the furan ring. wikipedia.org

More recently, a transition-metal-free approach for the synthesis of 2,5-diaryl furans has been developed, which relies on a simple oxidation-dehydration sequence starting from 1,3-dienes. nih.govacs.org In this method, the 1,3-diene is first oxidized using singlet oxygen (¹O₂) to form an intermediate endoperoxide. nih.govacs.org This endoperoxide is then dehydrated under mild, metal-free conditions using the Appel reagent (triphenylphosphine and carbon tetrachloride) to yield the corresponding 2,5-diaryl furan in good to excellent yields. nih.govacs.org This strategy is effective for producing both symmetrical and unsymmetrical diaryl furans and circumvents the need to prepare 1,4-dicarbonyl precursors. acs.org Another distinct pathway involves the acid-catalyzed dehydration of keto-sugars, which can adopt furanose tautomeric forms, to produce functionalized furan derivatives. google.com

| Method | Precursor | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Diene Oxidation-Dehydration | 1,3-Dienes | 1) ¹O₂, 2) Appel Reagent | 2,5-Diaryl furans | nih.govacs.org |

| Paal-Knorr Synthesis | 1,4-Diketones | P₂O₅ (Dehydrating agent) | Substituted furans | wikipedia.org |

| Keto-sugar Dehydration | Keto-sugars (e.g., 2-keto-3-deoxygluconic acid) | Acid catalyst | Functionalized furoic acids | google.com |

Conversion of 1,3-Dienes to Furans

A notable and efficient, though historically underutilized, method for synthesizing furans involves the conversion of 1,3-diene precursors. nih.govchemrxiv.org This strategy typically proceeds via a two-step sequence: the oxidation of the 1,3-diene to form an endoperoxide intermediate, followed by a dehydration step to yield the furan ring. acs.org

The initial oxidation is commonly achieved using singlet oxygen (¹O₂), often generated photochemically with a sensitizer (B1316253) like Rose Bengal. chemrxiv.orgtandfonline.com The subsequent dehydration of the endoperoxide can be accomplished under mild, metal-free conditions. nih.govchemrxiv.org A key example is the use of the Appel reagent (CBr₄/PPh₃), which facilitates dehydration through a Kornblum–DeLaMare rearrangement. nih.gov This approach avoids the harsh acidic conditions that can be detrimental to the sensitive furan ring. tandfonline.com

The substrate scope for this method is broad, allowing for the synthesis of various 2,5-diaryl furans. For instance, symmetrical 1,3-dienes such as those with 4-methylphenyl substituents can be effectively converted to their corresponding furans. acs.org The reaction also accommodates unsymmetrical dienes, providing access to furans with different aryl groups at the 2- and 5-positions, which can serve as versatile building blocks with chemoselective handles for further functionalization. acs.org

Table 1: Examples of 2,5-Diaryl Furans Synthesized from 1,3-Dienes

| 1,3-Diene Precursor | Furan Product | Yield (Batch) | Yield (Continuous Flow) |

|---|---|---|---|

| 1,4-Bis(4-methylphenyl)buta-1,3-diene | 2,5-Bis(4-methylphenyl)furan | 66% | 78% |

| 1-(4-Bromophenyl)-4-(4-methylphenyl)buta-1,3-diene | 2-(4-Bromophenyl)-5-(4-methylphenyl)furan | 21% | 40% |

| 1,4-Bis(4-bromophenyl)buta-1,3-diene | 2,5-Bis(4-bromophenyl)furan | 72% | 85% |

Data sourced from The Journal of Organic Chemistry. acs.org

Alternative Synthetic Routes to Aryl-Substituted Furans

Beyond the diene conversion method, several other classical and modern routes provide access to aryl-substituted furans.

A modern, metal-free approach allows for the rapid synthesis of tetrasubstituted furans from readily available 2,5-dihydrothiophenes at ambient temperatures. nih.gov This transformation proceeds through a key Pummerer-type rearrangement. The process begins with the ring-opening of a 2,5-dihydrothiophene (B159602) to form a stable 1,3-diene intermediate. This diene is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), which induces selective S-chlorination. This generates an oxidized intermediate that undergoes a spontaneous Pummerer-type rearrangement to release the furan product in high yield. nih.gov The reaction pathway involves the formation of a thionium (B1214772) intermediate, which undergoes ring closure and subsequent deprotonation to form the aromatic furan ring. nih.gov

The Feist–Benary synthesis is a classic and versatile method for preparing substituted furans. wikipedia.orgambeed.com The reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound, typically catalyzed by a base such as an amine (e.g., ammonia, pyridine). wikipedia.org The mechanism is initiated by a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution where the enolate displaces the halide on the α-carbon, leading to the cyclized furan product after dehydration. wikipedia.orgwikipedia.org

This traditional method has been adapted and modified to broaden its scope. For example, propargyl sulfonium (B1226848) salts can be used in place of α-halo ketones to alkylate the dicarbonyl compound. wikipedia.org Furthermore, enantioselective variants have been developed, such as the "interrupted" Feist-Benary reaction, which utilizes a chiral auxiliary based on cinchona alkaloids to produce hydroxydihydrofurans with high enantioselectivity. wikipedia.org The Feist-Benary reaction remains a cornerstone for generating furans with a carbonyl group at the C-3 position. deepdyve.com

The Paal–Knorr synthesis is one of the most fundamental and widely used methods for preparing substituted furans. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com The mechanism proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal intermediate subsequently dehydrates to form the aromatic furan ring. wikipedia.org

A wide range of catalysts can be employed, including protic acids like sulfuric acid and hydrochloric acid, as well as Lewis acids and dehydrating agents such as phosphorus pentoxide (P₂O₅) and zinc chloride. wikipedia.orgwikipedia.org The versatility of the Paal-Knorr synthesis allows for the preparation of a broad array of furans with various substitution patterns, including aryl and alkyl groups. wikipedia.org While effective, a drawback can be the need for harsh acidic conditions and high temperatures, which may not be suitable for substrates with acid-sensitive functional groups. alfa-chemistry.com To address this, milder conditions using catalysts like iodine or carrying out the reaction under microwave irradiation have been developed. organic-chemistry.orgalfa-chemistry.com

Analogous Feist–Benary Synthesis Strategies

Advanced Synthetic Methodologies

To improve efficiency, reduce waste, and access more complex structures, advanced synthetic methodologies such as one-pot reactions have been developed.

A prime example is the adaptation of the 1,3-diene-to-furan conversion into a continuous-flow system. acs.org In this setup, the diene is oxidized to the endoperoxide, which is immediately reacted with the dehydrating agent in a continuous stream. This "telescoped" process eliminates the need to isolate the often-unstable endoperoxide intermediate, leading to significantly higher isolated yields and improved safety. acs.orgresearchgate.net For instance, the synthesis of 2,5-diphenylfuran (B1207041) from its diene precursor saw a yield of 77% in a one-pot continuous-flow procedure. acs.org

Another powerful one-pot strategy involves multicomponent reactions. For example, highly functionalized furan derivatives can be synthesized by combining arylglyoxals, acetylacetone, and substituted phenols in a single pot under catalyst-free conditions with a base like triethylamine. nih.govtubitak.gov.tr This approach allows for the rapid assembly of complex furan structures in excellent yields with a simple workup procedure. nih.gov

Other one-pot methods include the electrophilic cyclization of 1-aryl-4-arylbut-3-yn-1-ones with iodine to produce 3-iodofurans, providing a facile, non-acidic, and transition-metal-free protocol. orgsyn.org Additionally, 2-substituted furans can be synthesized in a one-pot reaction from 3,3-diethoxypropyne, which is first converted into a titanium-alkyne complex and then reacted with various aldehydes. clockss.org These advanced protocols highlight the ongoing innovation in furan synthesis, enabling efficient access to a diverse range of aryl-substituted furans.

Table 2: One-Pot Synthesis of Functionalized Furan Derivatives

| Furan Product | Reactants | Conditions | Yield |

|---|---|---|---|

| 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | Phenylglyoxal, Acetylacetone, 2,6-Dimethylphenol | Et₃N, Acetone, Reflux | 85% |

| 1-(4-(4-hydroxy-3,5-dimethylphenyl)-5-(4-methoxyphenyl)-2-methylfuran-3-yl)ethan-1-one | (4-Methoxyphenyl)glyoxal, Acetylacetone, 2,6-Dimethylphenol | Et₃N, Acetone, Reflux | 89% |

| 1-(5-(4-Chlorophenyl)-4-(4-hydroxy-3,5-dimethylphenyl)-2-methylfuran-3-yl)ethan-1-one | (4-Chlorophenyl)glyoxal, Acetylacetone, 2,6-Dimethylphenol | Et₃N, Acetone, Reflux | 87% |

Data sourced from TUBITAK Academic Journals. tubitak.gov.tr

Continuous-Flow Synthesis Techniquesacs.org

Continuous-flow technology offers substantial advantages for the synthesis of 2,5-diaryl furans, including enhanced safety, reduced waste, and improved yields compared to traditional batch methods. nih.govchemrxiv.org This approach is particularly beneficial as it can circumvent the need to isolate potentially unstable intermediates. acs.orgnih.gov

A notable application is the transition-metal-free synthesis of 2,5-diarylfurans from 1,3-dienes, which can be streamlined into a continuous-flow process. nih.gov In a typical setup, a solution of the intermediate endoperoxide in a solvent like dichloromethane (CH₂Cl₂) is pumped and combined with a stream of a reagent, such as the Appel reagent, also in CH₂Cl₂. acs.orgnih.gov This mixture then passes through a reactor coil at a controlled temperature. acs.orgnih.gov For example, using a 10 mL reactor coil maintained at 25 °C, with specific flow rates, the desired furan product can be obtained in high yield without the need for isolating the endoperoxide intermediate. acs.orgnih.gov

This methodology has been successfully applied to synthesize a range of 2,5-diaryl furans, including the symmetrical 2,5-bis(4-methylphenyl)furan. acs.org The continuous-flow approach consistently provides higher yields than sequential batch chemistry. For instance, an unsymmetrical furan that yielded 21% in a batch process saw its yield increase to 40% under continuous-flow conditions. acs.orgnih.gov Similarly, the furan-phenylene co-oligomer 9m, which was obtained in a mere 4% yield via the batch process, was isolated in a significantly improved 24% yield using the continuous-flow setup. nih.gov The scalability of this technique has also been demonstrated, achieving a 53% yield on a 10.00 mmol scale. acs.org

Another advanced application is the use of continuous-flow systems for Suzuki cross-coupling reactions to produce furan-based biaryls. rsc.org For instance, 5-(4-Methylphenyl)-2-furancarboxaldehyde has been synthesized using an immobilized palladium catalyst in a continuous-flow reactor, highlighting the versatility of this technology. rsc.org The precise temperature control afforded by continuous-flow reactors is a key advantage, allowing for high yields and short residence times in reactions like the Negishi cross-coupling of fluoroarenes. ljmu.ac.uk

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis Yields for Selected 2,5-Diaryl Furans

| Compound | Batch Yield (%) | Continuous-Flow Yield (%) | Reference |

|---|---|---|---|

| Unsymmetrical furan 9i | 21 | 40 | acs.orgnih.gov |

| 3-hexyl 2,5-diphenylfuran 9k | Lower | 58 | acs.orgnih.gov |

| Furan-phenylene 9m | 4 | 24 | nih.gov |

Transition-Metal-Free Synthetic Approachesacs.org

The development of transition-metal-free synthetic routes is a significant goal in modern organic chemistry, driven by the high cost and potential toxicity of metal catalysts. For the synthesis of 2,5-diaryl furans, a powerful metal-free method involves a two-step sequence starting from readily accessible 1,3-dienes. acs.orgchemrxiv.org

The process consists of:

Oxidation : The 1,3-diene undergoes an oxidation reaction using singlet oxygen (¹O₂). This is typically achieved through photooxidation with a sensitizer like Rose Bengal. acs.orgnih.gov This step forms an intermediate endoperoxide.

Dehydration : The resulting endoperoxide is then dehydrated to form the furan ring. This transformation is accomplished at ambient temperature using the Appel reagent (a combination of triphenylphosphine (B44618) and a tetrahalomethane like CBr₄), which avoids the use of any transition metals. chemrxiv.org

This approach has been used to successfully synthesize symmetrical and unsymmetrical 2,5-diaryl furans with various functionalities on the aryl rings, such as bromo, methyl, and trifluoromethyl groups. acs.orgnih.gov For example, (1E,3E)-1,4-di-p-tolylbuta-1,3-diene was converted to its intermediate endoperoxide in 47% yield using this method. acs.orgnih.gov This strategy provides valuable furan building blocks for applications in medicinal and materials chemistry. chemrxiv.org

In a related field, transition-metal-free methods have also been developed for other furan-containing structures. For instance, 2-substituted benzo[b]furans can be synthesized through an intramolecular cyclization of 2-ynylphenols using a simple base like cesium carbonate (Cs₂CO₃) as the catalyst under mild conditions. rsc.orgsemanticscholar.orgrsc.org This highlights a broader trend towards replacing transition metals with more benign and readily available reagents in heterocycle synthesis. rsc.org

Optimization of Catalytic and Reaction Parameters

Fine-tuning reaction conditions is paramount to maximizing yield and purity in the synthesis of this compound and its analogs. Key parameters include the choice of catalyst, solvent, and reaction temperature.

Catalyst Selection and Loadingchemrxiv.org

The choice of catalyst and its loading are critical factors in transition-metal-catalyzed syntheses of aryl furans, such as through Suzuki-Miyaura cross-coupling.

Catalyst Type: Palladium catalysts are overwhelmingly the most common choice for these reactions. libretexts.org Studies have shown significant differences in efficacy between various palladium precursors. In one-pot syntheses of functionalized furans, bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) was found to be the most effective catalyst, providing a 94% yield in 2 hours. mdpi.com In comparison, palladium(II) acetate (Pd(OAc)₂) and palladium(II) acetylacetonate (B107027) (Pd(acac)₂) gave lower yields of 80% and 63%, respectively, over a longer reaction time of 6 hours. mdpi.comresearchgate.net In another study on the synthesis of 2-arylbenzo[b]furan derivatives, a specific palladium(II) complex catalyst (10) gave a 91% yield, far superior to the moderate yields achieved with common salts like PdCl₂ (55%) or Pd(OAc)₂ (61%) under the same conditions. mdpi.com

Catalyst Loading: The amount of catalyst used directly impacts reaction efficiency and cost. For the synthesis of 2-arylbenzo[b]furans, catalyst loading was optimized, with 3 mol% of the Pd(II) complex catalyst providing the highest yield of 97%. mdpi.com Lowering the catalyst loading can be advantageous for large-scale synthesis. In the Suzuki-Miyaura coupling of potassium furan-2-yltrifluoroborate, it was demonstrated that reducing the Pd(OAc)₂ loading from 1 mol% to 0.5 mol% was effective for a 5 mmol scale reaction, still affording a 91% yield. nih.gov However, in some systems, reducing the catalyst loading can be detrimental; the Cu(II)-catalyzed coupling of furans with indoles saw the yield drop from 81% to 60% when the catalyst loading was decreased from 50 mol% to 20 mol%. rsc.org

Table 2: Effect of Palladium Catalyst Type on Functionalized Furan Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ | 2 | 94 | mdpi.com |

| Pd(OAc)₂ | 6 | 80 | mdpi.com |

| Pd(acac)₂ | 6 | 63 | mdpi.com |

Solvent Effects and Reaction Temperature Controlnih.govrsc.orgrsc.org

The reaction solvent and temperature play crucial roles in solubility, reaction rates, and selectivity.

Solvent Effects: The choice of solvent can dramatically influence the outcome of a reaction. In the Suzuki cross-coupling synthesis of 2-arylbenzo[b]furan derivatives, a mixture of ethanol (B145695) and water (EtOH/H₂O, 1:1) was found to be the optimal solvent system. mdpi.com Using only water, ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) resulted in only trace amounts of the desired product. mdpi.com For the synthesis of tetrasubstituted furans, tetrahydrofuran (B95107) (THF) gave the best yield (45%), compared to dichloromethane (DCM) (36%) and toluene (B28343) (24%). rsc.org In the transition-metal-free continuous-flow synthesis of 2,5-diaryl furans, dichloromethane (CH₂Cl₂) was used as the solvent in the flow reactor, while a mixture of CH₂Cl₂/MeOH (19:1) was used for the batch synthesis of the endoperoxide intermediate. acs.orgnih.gov

Reaction Temperature Control: Temperature control is critical for achieving high yields and preventing the decomposition of reactants or products. For the palladium-catalyzed synthesis of functionalized furans, the optimal temperature was identified as 80 °C. mdpi.commdpi.com In other systems, such as the continuous-flow Suzuki coupling of 5-formyl-2-furanylboroic acid, a higher temperature of 120 °C was employed. rsc.org For certain furan carboxamides, temperature control between 60–80°C is noted as being critical to avoid decomposition. vulcanchem.com The synthesis of some tetrasubstituted furans was found to be optimal at room temperature, with elevated temperatures of 45 °C not improving the yield and 65 °C leading to a drop in yield and product decomposition. rsc.org In contrast, the transition-metal-free dehydration of an endoperoxide in a continuous-flow system proceeds efficiently at a mild 25 °C. acs.orgnih.gov

Table 3: Optimization of Solvent and Base for Tetrasubstituted Furan Synthesis

| Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| DABCO (1) | DCM | 26 | 17 | rsc.org |

| DABCO (2) | DCM | 18 | 36 | rsc.org |

| DABCO (2) | THF | 12 | 45 | rsc.org |

| DABCO (2) | Toluene | 24 | 24 | rsc.org |

| Et₃N (2) | THF | 24 | 22 | rsc.org |

Electrophilic Aromatic Substitution Reactions

The furan ring, due to the electron-donating effect of the oxygen heteroatom, is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.org This heightened reactivity is a defining characteristic of furan and its derivatives, including this compound. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring, forming a delocalized carbocation intermediate (also known as an arenium ion or Wheland intermediate). wikipedia.orgmasterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com A subsequent rapid deprotonation restores the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

For furan, substitution predominantly occurs at the C5 position (the carbon adjacent to the oxygen and distal to the existing substituent) because the positive charge in the intermediate is better stabilized by the oxygen atom. In 2-substituted furans like this compound, the incoming electrophile will preferentially add to the C5 position.

Common electrophilic aromatic substitution reactions include nitration and sulfonation.

Nitration : This is achieved by treating the aromatic compound with nitric acid (HNO₃) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Sulfonation : This reaction uses sulfur trioxide (SO₃) in sulfuric acid (fuming sulfuric acid), forming HSO₃⁺ as the active electrophile. masterorganicchemistry.com

While specific studies on this compound are not extensively detailed in the provided results, the reactivity of analogous compounds provides a strong basis for its expected behavior. For instance, the reaction of furan with bromine at low temperatures yields 2-bromofuran, highlighting the ring's susceptibility to halogenation. wikipedia.org Similarly, other 2-arylfurans undergo electrophilic substitution, and it is expected that this compound would react to form 2-(4-methylphenyl)-5-nitrofuran or 5-(4-methylphenyl)furan-2-sulfonic acid under the respective nitrating or sulfonating conditions. The electron-donating methyl groups on the furan ring in compounds like 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide further enhance the electron density, influencing the patterns of electrophilic substitution. vulcanchem.com

Cycloaddition Reactions

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. acs.orgwikipedia.org This reaction involves the interaction of the 4π-electron system of the diene with a 2π-electron system of a dienophile, forming a six-membered ring. wikipedia.orgiitk.ac.in Furan and its derivatives readily participate in these reactions with electron-deficient dienophiles. wikipedia.org

The reaction of substituted furans with dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) can be promoted by methods like ultrasonic irradiation to produce functionalized oxabicyclic alkenes. For example, the cycloaddition of 2,5-dimethylfuran (B142691) with an N-arylmaleimide yields a bicyclic adduct. nih.gov It is anticipated that this compound would react similarly with potent dienophiles to form the corresponding oxabicyclo[2.2.1]heptene derivatives.

Diels-Alder reactions involving furans and arynes (generated, for instance, from diaryliodonium salts) are also known. d-nb.info These reactions lead to dihydronaphthalene derivatives, which are valuable intermediates in the synthesis of polycyclic aromatic compounds. wikipedia.org The reaction of N-arylpyrroles with arynes has been studied, and by analogy, this compound is expected to undergo cycloaddition with arynes to yield the corresponding bridged adducts. d-nb.info

| Diene | Dienophile/Aryne | Product Type | Conditions |

| 2,5-Dimethylfuran | N-(4-methylphenyl)maleimide | Bicyclic Adduct (exo) | Toluene, 80 °C |

| Substituted Furans | Dimethyl Acetylenedicarboxylate (DMAD) | Functionalized Oxabicyclic Alkenes | Ultrasonic Irradiation |

| Furan | Arynes | Dihydronaphthalene Derivatives | Varies |

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of complex polycyclic systems. These reactions are valuable in synthetic organic chemistry for building molecular complexity in a single step.

Intramolecular cyclizations can be catalyzed by various means, including acids or transition metals. rsc.orgtandfonline.com For instance, the intramolecular cyclization of 2-alkynylphenols, which are structurally related to potential derivatives of this compound, can be achieved using base catalysis or electrochemical methods to produce substituted benzo[b]furans. rsc.orgnih.govfrontiersin.org Palladium-catalyzed intramolecular reactions of alkyl enol ethers that contain pendant alcohol groups can yield furan and 2,5-dihydrofuran (B41785) products. acs.org A novel approach for synthesizing 2-arylfuro[3,2-b]pyran-3-carbaldehydes involves the acid-catalyzed cyclization of enaminones derived from allomaltol. tandfonline.com These examples suggest that appropriately substituted analogues of this compound could serve as precursors for a variety of fused heterocyclic structures through intramolecular cyclization pathways.

Diels-Alder Reactions with Dienophiles and Arynes

Hydrolytic Cleavage and Ring Opening Reactions

The furan ring, while aromatic, possesses reactivity akin to a bis(enol ether) and is susceptible to hydrolytic ring cleavage under acidic conditions. acs.org This reaction converts the furan into a 1,4-dicarbonyl compound, which can be a synthetically useful transformation as 1,4-dicarbonyls are often challenging to prepare directly. acs.orgchim.it

The hydrolysis is typically catalyzed by acid. acs.org For 2,5-disubstituted furans, this reversible reaction yields the corresponding 1,4-diketone. wikipedia.org Therefore, acid-catalyzed hydrolysis of this compound would be expected to produce 1-(4-methylphenyl)butane-1,4-dione. The synthesis of highly substituted and electron-rich furans can be challenging due to their tendency to undergo hydrolysis. acs.orgnih.gov

Beyond simple hydrolysis, furan derivatives can undergo more complex ring-opening reactions. For example, the Achmatowicz reaction is an oxidative ring expansion of 2-hydroxymethylfurans into six-membered dihydropyranones, which proceeds through a furan ring-opening to an acyclic dicarbonyl intermediate followed by cyclization. chim.it

Rearrangement Processes and Pathways

Furan derivatives are known to participate in various rearrangement reactions, often catalyzed by acids or transition metals. These processes can lead to structurally diverse products.

One notable rearrangement is the Piancatelli reaction, an acid-catalyzed transformation of furfuryl alcohols into functionalized cyclopentenones. chim.it While this applies to furans with a carbinol at the 2-position, it highlights a common reactivity pattern.

Diels-Alder adducts of furans can also undergo rearrangements. For example, a bicyclic adduct formed from 2,5-dimethylfuran was found to cleanly rearrange with the loss of water when treated with p-toluenesulfonic acid, yielding a substituted phthalimide. nih.gov

More complex rearrangements can be initiated through different catalytic systems. Gold(I) catalysts can trigger a cascade reaction of propargyl vinyl ethers, involving a propargyl-Claisen rearrangement followed by heterocyclization to form highly substituted furans. organic-chemistry.org A Pummerer-type rearrangement has been identified as a key step in a method to assemble tetrasubstituted furans from 2,5-dihydrothiophenes. nih.gov Additionally, the Cloke-Wilson rearrangement provides a pathway to multisubstituted dihydrofurans from cyclopropanes under organocatalytic conditions. thieme-connect.com

Kinetic Studies of Furan-Forming Reactions

Understanding the kinetics and mechanism of furan synthesis provides insight into the stability and formation of compounds like this compound. The Paal-Knorr synthesis is a classic and widely used method for preparing furans from 1,4-dicarbonyl compounds, typically under acidic conditions. wikipedia.orgorganic-chemistry.org

Mechanistic studies of the Paal-Knorr furan synthesis have revealed key details about the reaction pathway. The reaction is acid-catalyzed and involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.orgalfa-chemistry.com This intramolecular cyclization to form a hemiacetal is followed by dehydration to yield the furan ring. wikipedia.org Kinetic investigations by V. Amarnath and colleagues in the 1990s demonstrated that the cyclization step, rather than enol formation, is rate-determining. wikipedia.orgorganic-chemistry.org Their work with diastereomers of 3,4-disubstituted-2,5-hexanediones showed different reaction rates, which would not be the case if a common enol intermediate were formed in a rapid pre-equilibrium. wikipedia.orgorganic-chemistry.org

In-situ monitoring techniques, such as FTIR spectroscopy, have been employed to study the kinetics of Paal-Knorr reactions for pyrrole (B145914) derivatives, identifying intermediates and determining kinetic parameters for the rate-limiting steps. researchgate.netnih.gov Similar kinetic studies for furan formation help in optimizing reaction conditions to maximize yields. researchgate.net Another furan synthesis route involves the Mn(III)-promoted annulation of enol ethers with β-dicarbonyl compounds, which proceeds under mild conditions. nih.gov The mechanism is thought to involve an intermediate formed by the coordination of the dicarbonyl compound with the Mn(III) reagent. nih.gov

| Reaction | Key Kinetic/Mechanistic Insight | Method of Study |

| Paal-Knorr Furan Synthesis | The rate-determining step is the ring closure of the monoenol, not its formation. | Comparison of reaction rates of diastereomeric 1,4-diones. wikipedia.orgorganic-chemistry.org |

| Paal-Knorr Pyrrole Synthesis | Identification and quantification of hemiacetal amine intermediate. | In-situ FTIR spectroscopy. researchgate.netnih.gov |

| Mn(III)-Promoted Furan Synthesis | Reaction likely proceeds via a coordinated Mn(III)-dicarbonyl intermediate attacking the enol ether. | Product analysis and comparison with alternative pathways. nih.gov |

Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for this compound and its analogues often hinges on the detection and characterization of transient intermediates. Due to their inherent instability and short lifetimes, these species are challenging to observe directly. Consequently, a combination of indirect experimental methods, such as trapping experiments, and sophisticated computational studies is employed to gain insight into their structure and role in reaction pathways.

Spectroscopic and Experimental Trapping Studies

One effective strategy for characterizing reactive intermediates is to trap them with a reagent that converts them into a stable, isolable product. The structure of this product provides crucial information about the structure of the transient intermediate from which it was formed.

A notable example involves the thermal decomposition of 4-aroyl-5-aryl-furan-2,3-diones, such as 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione. asianpubs.orgasianpubs.org Thermolysis of these compounds generates a highly reactive α-oxoketene as a key intermediate. asianpubs.orgasianpubs.org While the α-oxoketene itself is not isolated, its formation is confirmed through nucleophilic addition reactions with various amides. asianpubs.org The resulting open-chain α-N-acyl-oxo-amide derivatives are stable compounds whose structures have been confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, providing definitive evidence for the transient α-oxoketene. asianpubs.org These products exist as a mixture of keto-enol tautomers. asianpubs.org

In other reactions, such as the C-H arylation of furan, radical intermediates have been proposed. The involvement of an aryl radical has been substantiated by carrying out the reaction in the presence of a radical scavenger like 2,2,6,6-tetramethylpiperidinoxyl (TEMPO). researchgate.net The significant inhibition of the reaction and the trapping of the aryl radical by TEMPO provide strong experimental evidence for this mechanistic pathway. researchgate.net

| Trapped Product Name | Key IR Data (cm⁻¹) | Key ¹H NMR Data (δ, ppm) | Key ¹³C NMR Data (δ, ppm) |

|---|---|---|---|

| Product of reaction with N-methylacetamide | 3270-3170 (NH, OH), 1735, 1715, 1690, 1680 (C=O) | 11.27 (br, -NH), 9.23 (s, enol-OH), 7.84-7.33 (m, Ar-H), 7.05 (s, keto-CH), 2.52-2.28 (s, arom, CH₃), 2.10 (s, CH₃) | 190.37 (ArCO), 172.71 (N-C=O), 166.59 (C=O), 133.83 (enol C-OH), 106.71 (furan C2), 66.96 (diketo, CH), 27.18, 26.92, 25.82 (CH₃) |

| Product of reaction with benzamide | 3400-3150 (NH, OH), 1720, 1705, 1690, 1680 (C=O) | 11.00 (br, -NH), 9.47 (s, enol-OH), 8.10-7.39 (m, Ar-H), 7.28 (s, keto-CH), 2.52-2.28 (s, CH₃) | 192.43 (ArCO), 172.68 (N-C=O), 167.81 (C=O), 137.54 (enol C-OH), 106.40 (furan C2), 67.18 (diketo, CH), 26.92, 25.82 (CH₃) |

Computational Modeling of Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction intermediates and transition states that are inaccessible experimentally. These studies provide detailed information on the geometry, energy, and electronic properties of these transient species.

For instance, the gold(III)-catalyzed isomerization of alkynyl epoxides to form substituted furans (with analogues like R² = Ph) has been elucidated theoretically. maxapress.commaxapress.com DFT calculations were used to map the potential energy surface of the reaction, identifying the structures and energies of all transition states (TS) and intermediates. maxapress.com The mechanism involves the opening of the epoxide ring (TS1) to form an initial intermediate, followed by a nucleophilic attack of the oxygen atom onto a carbon to form the five-membered furan ring (TS2), leading to a stable furan intermediate (S3) before subsequent proton transfers. maxapress.com

| Species | Calculated Free Energy (kcal/mol) | Description |

|---|---|---|

| TS1 | 15.5 | Transition state for epoxide ring opening |

| TS2 | 2.7 | Transition state for furan ring formation |

| S3 | -63.3 | Furan ring intermediate product |

Similarly, mechanisms for cycloaddition reactions have been investigated computationally. Studies on the [8+2] cycloaddition of dienylfurans have explored stepwise pathways involving the formation of zwitterionic or diradical intermediates. pku.edu.cn DFT calculations can help determine the viability of such intermediates by comparing their computed Gibbs free energies against the reactants and the concerted transition state. pku.edu.cn In the iodine-catalyzed synthesis of furans, DFT calculations supported a proposed catalytic cycle involving enol and carbocation intermediates, with computed free energies (in kcal/mol) lending credence to the proposed pathway. organic-chemistry.org

Theoretical studies on [3+2] cycloaddition reactions of aryl nitrile oxides with furanone derivatives have also been performed. bohrium.com These computational analyses help to understand the molecular mechanism and selectivity by calculating the activation and reaction energies for different reaction channels, confirming that the reactions proceed via an asynchronous, one-step mechanism rather than through stable, observable intermediates. bohrium.com

Advanced Research Applications of 2 4 Methylphenyl Furan in Materials Science

Role as Building Blocks in Complex Organic Architectures

The chemical structure of 2-(4-methylphenyl)furan makes it an excellent foundational unit, or building block, for the synthesis of more complex organic molecules and supramolecular architectures. clockss.org Organic chemists utilize it as a synthetic intermediate to construct larger, functional systems for medicinal and materials science applications. acs.org

A straightforward and efficient method for the synthesis of 2-substituted furans, including this compound, involves the reaction of titanium-alkyne complexes with aldehydes. clockss.org For instance, this compound can be synthesized in good yield from 4-methylbenzaldehyde (B123495) using this organometallic approach. clockss.org This accessibility allows for its ready incorporation into more elaborate molecular designs.

One key application is in the preparation of 2,5-diaryl furans. These molecules are important targets due to their presence in medicinally relevant compounds and functional materials. acs.org For example, this compound can be envisioned as a precursor to unsymmetrical 2,5-diaryl furans. Symmetrical derivatives, such as 2,5-bis(4-methylphenyl)furan, have been synthesized through a sequential oxidation and dehydration of the corresponding 1,4-di-p-tolylbuta-1,3-diene. acs.orgnih.gov This transformation highlights how the core furan (B31954) structure, substituted with the 4-methylphenyl group, can be systematically assembled into larger conjugated systems. These diaryl furans, in turn, serve as crucial building blocks for furan-based oligomers and polymers investigated for their optoelectronic properties. acs.org The synthetic versatility is further demonstrated in the preparation of halogenated derivatives like 5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan, which provides multiple reactive sites for subsequent cross-coupling reactions, enabling the construction of highly complex and functionalized organic architectures. orgsyn.org

Table 1: Selected Reactions Involving this compound and Related Derivatives

| Precursor(s) | Reagents | Product | Application of Product | Reference(s) |

|---|---|---|---|---|

| (1E,3E)-1,4-di-p-tolylbuta-1,3-diene | 1. O₂, Rose Bengal 2. PPh₃, CBr₄ | 2,5-bis(4-methylphenyl)furan | Building block for optoelectronic materials | acs.orgnih.gov |

| 1-(4-Bromophenyl)-4-(p-tolyl)but-3-yn-1-ol | N-Iodosuccinimide (NIS) | 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan | Intermediate for complex molecule synthesis | orgsyn.org |

Applications in Organic Electronic Materials

Furan-containing compounds are increasingly recognized for their potential in organic electronics, a field focused on creating lightweight, flexible, and low-cost electronic devices. ntu.edu.sgresearchgate.net The furan ring is an electron-rich heterocycle that can facilitate charge transport, and its derivatives are being explored as active components in various electronic applications. researchgate.net

Linear oligomers of furan (oligofurans) and co-oligomers containing furan and phenylene units have been identified as promising organic semiconductors. acs.orgresearchgate.net These materials offer several advantages, including efficient fluorescence and good solubility, which are beneficial for device fabrication. researchgate.net The properties of these materials can be tuned by altering the substituents on the aromatic rings.

Derivatives of this compound are integral to this research. For example, furan-phenylene co-oligomers such as 1,4-bis(5-(p-tolyl)furan-2-yl)benzene, which contains the this compound moiety, have been synthesized and studied. researchgate.net These materials are a type of short-chain linearly conjugated oligomer that functions as an organic semiconductor. acs.org Research comparing furan-based oligomers to their more common thiophene-based counterparts has shown that the furan systems can exhibit comparable or even superior performance in certain aspects. researchgate.net Fused polycyclic furans, like benzodifurans (BDFs), have also demonstrated high charge carrier mobilities, underscoring the potential of the furan core in semiconductor design. acs.orgrsc.org The presence of the 4-methylphenyl group can enhance solubility and influence the solid-state packing of the molecules, which are critical factors for efficient charge transport in semiconductor thin films.

Optoelectronic materials interact with light and electricity, forming the basis for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furan-based materials are attractive for these applications due to their strong luminescence and tunable electronic properties. acs.orgresearchgate.net